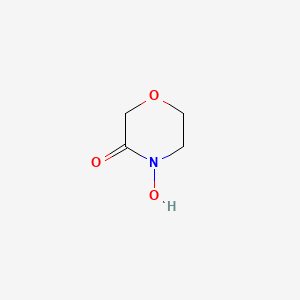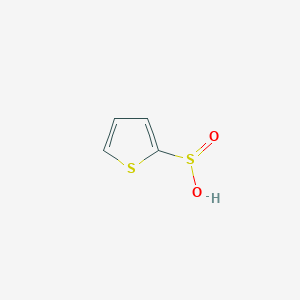
(S)-2-methylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methylbut-3-enoic acid is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-2-Methylbut-3-enoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is produced. Another method includes the use of starting materials like 2-methyl-3-buten-2-ol, which undergoes oxidation to form the desired acid.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for yield and purity, utilizing catalysts and controlled reaction conditions to ensure the consistent production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Methylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to produce different carboxylic acids.
Reduction: Reduction reactions can convert the acid into alcohols or aldehydes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methylbut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (S)-2-methylbut-3-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanoic acid: Similar in structure but lacks the double bond.
3-Methylbut-2-enoic acid: Similar but differs in the position of the double bond.
2-Methyl-2-butenoic acid: Another isomer with a different double bond position.
Uniqueness: (S)-2-Methylbut-3-enoic acid is unique due to its specific double bond position and chiral nature. This gives it distinct reactivity and interaction profiles compared to its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(2S)-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m0/s1 |
InChI-Schlüssel |
GQWNPIKWYPQUPI-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C=C)C(=O)O |
Kanonische SMILES |
CC(C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)

![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)







![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)



